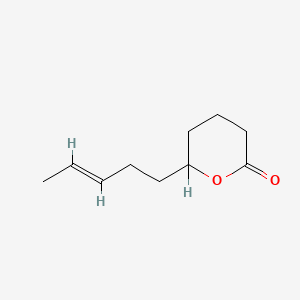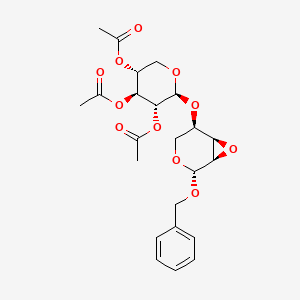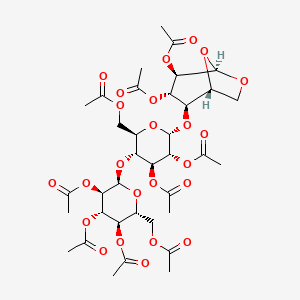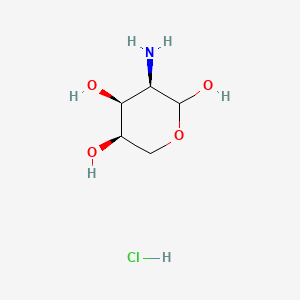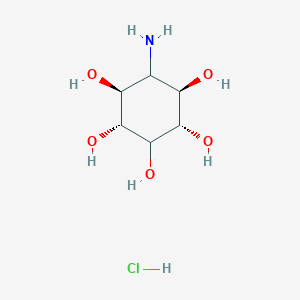![molecular formula C24H37NO16 B8194640 Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)
Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” is a complex glycan structure. Glycans are important polysaccharides found on cellular surfaces, often bound to glycoproteins and glycolipids. They play crucial roles in protein folding, cell-cell interactions, and other extracellular processes. Changes in glycan structures can influence the course of various diseases, such as infections or cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” involves the stepwise addition of monosaccharides using glycosyltransferases. The process typically starts with the assembly of a lipid-linked oligosaccharide precursor on the endoplasmic reticulum membrane. The addition of mannose residues is catalyzed by specific mannosyltransferases, such as Alg2, which adds both an alpha-1,3- and alpha-1,6-mannose onto the core structure .
Industrial Production Methods
Industrial production of such complex glycans often involves the use of recombinant DNA technology to express the necessary glycosyltransferases in microbial or mammalian cell systems. These systems can be optimized for large-scale production through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.
Reduction: This reaction can reduce the aldehyde or ketone groups present in the structure.
Substitution: This reaction can involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield sugar alcohols.
Applications De Recherche Scientifique
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” has several scientific research applications:
Chemistry: It is used in the study of glycan structures and their interactions with proteins.
Biology: It plays a role in understanding cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in cancer research, particularly in understanding how changes in glycan structures can influence tumor progression.
Industry: It is used in the development of glycan-based therapeutics and diagnostics
Mécanisme D'action
The mechanism by which “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” exerts its effects involves its interaction with specific proteins, such as lectins. These interactions can modulate various cellular processes, including immune responses and cell signaling pathways. The molecular targets include glycan-binding proteins that recognize specific glycan structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Man(a1-4)Man(a1-4)Man(a1-4)Man: A simple chain of four mannopyranose monosaccharides connected with alpha-1,4-glycosidic bonds.
Man(a1-2)Man(a1-2)Man(a1-3)[Man(a1-2)Man(a1-3)[Man(a1-2)Man(a1-6)]Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc: A branched N-glycan derivative consisting of nine D-mannosyl residues and two N-acetylglucosamine residues.
Uniqueness
“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” is unique due to its specific branching pattern and the presence of a talose residue, which is less common in glycans. This unique structure can result in distinct biological activities and interactions compared to other similar compounds.
Propriétés
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO16/c25-8-1-3-9(4-2-8)37-24-20(35)21(41-23-19(34)17(32)14(29)11(6-27)39-23)15(30)12(40-24)7-36-22-18(33)16(31)13(28)10(5-26)38-22/h1-4,10-24,26-35H,5-7,25H2/t10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZFWBHGVXXCSS-RSWCXKNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
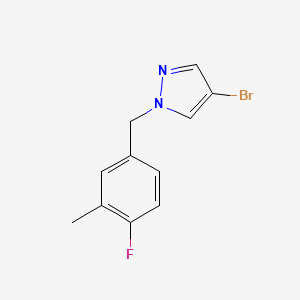
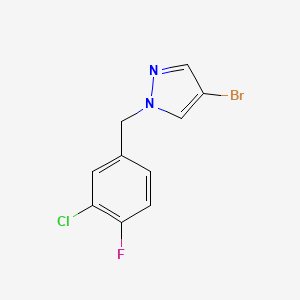
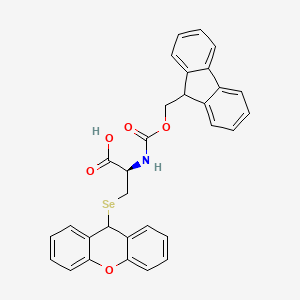
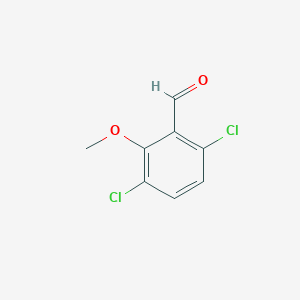
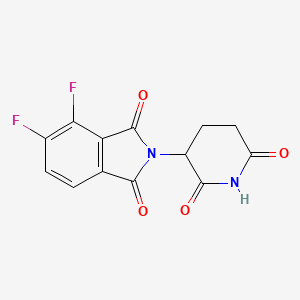

![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)
